molecular formula C34H41N7O5 B13389056 Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate

Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate

Cat. No.: B13389056
M. Wt: 627.7 g/mol
InChI Key: TWRJGTYSKJYQFY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

IUPAC Name

ethyl 3-[[2-[[4-(N-hexan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C34H41N7O5/c1-5-7-10-23(3)46-34(44)39-32(35)24-12-15-26(16-13-24)37-22-30-38-27-21-25(14-17-28(27)40(30)4)33(43)41(20-18-31(42)45-6-2)29-11-8-9-19-36-29/h8-9,11-17,19,21,23,37H,5-7,10,18,20,22H2,1-4H3,(H2,35,39,44)

InChI Key

TWRJGTYSKJYQFY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings. Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts.

Scientific Research Applications

Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism involves binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, as an anticoagulant, it may inhibit thrombin, preventing blood clot formation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s core structure includes:

  • A benzimidazole ring (critical for thrombin binding).
  • A pyridinyl group for enhanced solubility.
  • A hexan-2-yloxy carbonyl group improving bioavailability.
  • An ethyl ester prodrug moiety for oral absorption.
Table 1: Structural Analogs and Modifications
Compound Name/ID Structural Difference Molecular Weight Key Properties Reference
Dabigatran Etexilate (Target) Ethyl ester, hexyloxycarbonyl 627.73 Oral thrombin inhibitor; -20°C storage
Compound 1 (Propanoic Acid) Ethyl ester replaced by carboxylic acid ~599.7* Increased polarity; potential renal excretion
Compound 2 (Hexyloxycarbonyl Derivative) Additional hexyloxycarbonyl group ~655.8* Higher lipophilicity; prolonged half-life
Nitroso Derivative (CAS TRC-E406915) Nitroso (-N=O) substitution 528.56 Altered electronic profile; possible metabolic instability
Polymorph A (Patent) Crystalline form variation 627.73 Enhanced dissolution rate; improved bioavailability

*Estimated based on molecular formulas.

Pharmacological and Physicochemical Comparisons

Binding Affinity :
  • Dabigatran etexilate’s benzimidazole-pyridinyl motif ensures selective thrombin binding .

Industrial and Environmental Considerations

  • Scalability : The target’s synthesis minimizes hazardous reagents (e.g., replaces toxic solvents), aligning with green chemistry principles .
  • Analog Challenges : Derivatives like the nitroso compound () may require specialized handling due to nitroso group instability .

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